molecular formula C4H9NS B091149 Thiomorpholine CAS No. 123-90-0

Thiomorpholine

Cat. No. B091149
CAS RN: 123-90-0
M. Wt: 103.19 g/mol
InChI Key: BRNULMACUQOKMR-UHFFFAOYSA-N
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Description

Thiomorpholine is a heterocyclic compound that has garnered interest in various fields of chemistry and medicinal research. It is characterized by a six-membered ring containing both sulfur and nitrogen atoms. The versatility of thiomorpholine is evident in its use as a building block in medicinal chemistry, where it is incorporated into compounds with potential therapeutic applications. For instance, thiomorpholine derivatives have been investigated for their hypolipidemic and antioxidant activities, indicating their potential as antiatherogenic agents . Additionally, thiomorpholine structures have been utilized in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are relevant in the treatment of type 2 diabetes .

Synthesis Analysis

The synthesis of thiomorpholine and its derivatives can be achieved through various methods. One approach involves the synthesis of chiral nonracemic thiomorpholines from limonene or achiral alkenes, which are then used to generate sulfur ylides for asymmetric epoxidation of aldehydes . Another method includes the design and synthesis of thiomorpholine derivatives using natural and non-natural L-amino acids as starting materials . Novel bridged bicyclic thiomorpholines have also been prepared from inexpensive starting materials through straightforward chemistry . Additionally, a highly regioselective synthesis of 4-tosylthiomorpholine has been developed via intramolecular cyclization of N-tethered thioalkenols . A continuous flow process has been established for the generation of thiomorpholine using a photochemical thiol–ene reaction followed by base-mediated cyclization . Furthermore, solid-phase synthesis techniques have been employed to create 2,4,5-trisubstituted thiomorpholin-3-ones .

Molecular Structure Analysis

The molecular structure of thiomorpholine derivatives has been extensively studied, with X-ray crystallography being a common tool for determining the crystal structures of these compounds. For example, the crystal structure of [W(CO)5tm] revealed that the thiomorpholin-3-one ligand bonds through the sulfur atom, resulting in a slightly distorted octahedral symmetry . The dynamic stereochemistry of N-aryl-substituted thiomorpholine-3,5-diones has also been investigated, with stable diastereomers and their interconversion mechanisms being studied through NMR and quantum chemical calculations .

Chemical Reactions Analysis

Thiomorpholine and its derivatives participate in a variety of chemical reactions. The sulfur ylide derived from thiomorpholine has been used in asymmetric epoxidation reactions, achieving excellent yields and selectivities . Ring-opening reactions of thiomorpholine with transition metal complexes have been explored, leading to the formation of compounds with unique ligand arrangements, as demonstrated by the reaction with [Ru3(CO)12]10.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiomorpholine derivatives are influenced by their structural features. These compounds exhibit a range of activities, including inhibition of DPP-IV, which is significant for their potential use in treating metabolic disorders . The antioxidant properties of thiomorpholine derivatives have been quantified using IC50 values, and their hypocholesterolemic and hypolipidemic actions have been demonstrated in vivo . The regioselectivity observed in the synthesis of 4-tosylthiomorpholine highlights the influence of molecular structure on the chemical behavior of these compounds .

Scientific Research Applications

  • Antimicrobial Activity : A study by Kardile & Kalyane (2010) focused on synthesizing thiomorpholine derivatives for antimicrobial applications. They developed various aromatic and heterocyclic derivatives to enhance microbial intracellular concentration and reduce microbial resistance【Kardile & Kalyane, 2010】.

  • Medicinal Chemistry : Walker & Rogier (2013) prepared novel bridged bicyclic thiomorpholines as building blocks in medicinal chemistry. These compounds showed interesting biological profiles and were synthesized from inexpensive materials using straightforward chemistry【Walker & Rogier, 2013】.

  • Hypolipidemic and Antioxidant Activity : Tooulia, Theodosis-Nobelos, & Rekka (2015) synthesized thiomorpholine derivatives with hypocholesterolemic and antioxidant properties. These compounds showed potential as antiatherogenic factors【Tooulia et al., 2015】.

  • Synthesis in Water : Halimehjnai, Hosseyni, Gholami, & Hashemi (2013) demonstrated the synthesis of thiomorpholine 1,1-dioxides in water using a green, simple, and efficient method. This process highlights the environmentally friendly approach to synthesizing these compounds【Halimehjnai et al., 2013】.

  • Bioactivity Profile : Asirvatham, Thakor, & Jain (2021) reviewed the diverse bioactivity profiles of morpholine and thiomorpholine. They discussed their roles in selective enzyme inhibition and their importance in the drug discovery process【Asirvatham et al., 2021】.

  • DPP-IV Inhibitors : Han, Liu, Huan, Li, Wu, Lin, Shen, Yin, & Huang (2012) designed and synthesized thiomorpholine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds showed promising results in vitro and in mouse oral glucose tolerance tests, indicating their potential in diabetes treatment【Han et al., 2012】.

  • Continuous Flow Synthesis : Steiner, Nelson, Dallinger, & Kappe (2022) developed a procedure for continuous flow generation of thiomorpholine, demonstrating a scalable and efficient synthesis method【Steiner et al., 2022】.

  • Antioxidant and Cytotoxic Activities : Reddy, Reddy, Padmaja, Padmavathi, Kondaiah, & Krishna (2014) prepared N‐azole substituted thiomorpholine derivatives and evaluated their antioxidant and cytotoxic activities. Some derivatives showed significant activity against certain cancer cells【Reddy et al., 2014】.

Safety And Hazards

Thiomorpholine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing. It should be used only outdoors or in a well-ventilated area .

Future Directions

Morpholine and thiomorpholine are moieties with multifaceted roles, and demonstrated myriad physiological activity . They have been an indispensable element of the pharmacophore and have exhibited selective enzyme inhibition against many receptors . This diversity has made the researchers keen and propelled them to explore these privileged scaffolds .

properties

IUPAC Name

thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS/c1-3-6-4-2-5-1/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNULMACUQOKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5967-90-8 (hydrochloride)
Record name Thiamorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80153826
Record name Thiamorpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomorpholine

CAS RN

123-90-0
Record name Thiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamorpholine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiamorpholine
Source EPA DSSTox
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Record name Thiazolidinane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.238
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Record name THIOMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,440
Citations
VLS Freitas, JRB Gomes… - Journal of Chemical & …, 2014 - ACS Publications
The influence of the heteroatoms in the conformational, energetic, and reactivity trends exhibited by morpholine and thiomorpholine isosteres was obtained from computational and …
Number of citations: 16 pubs.acs.org
SK Marvadi, VS Krishna, D Sriram… - European Journal of …, 2019 - Elsevier
A series of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines 7a–p was designed and synthesized from 2-acetyl thiophene in …
Number of citations: 25 www.sciencedirect.com
PC Diao, Q Li, MJ Hu, YF Ma, WW You… - European Journal of …, 2017 - Elsevier
… or thiomorpholine moiety. In the present study, morpholine and thiomorpholine moieties … indole-pyrimidine containing a morpholine or thiomorpholine ring 11–32 were synthesized …
Number of citations: 47 www.sciencedirect.com
JI Levin, JM Chen, LM Laakso, M Du, J Schmid… - Bioorganic & medicinal …, 2006 - Elsevier
A series of thiomorpholine sulfonamide hydroxamate TACE inhibitors, all bearing propargylic ether P1′ groups, was explored. In particular, compound 5h has excellent in vitro potency …
Number of citations: 58 www.sciencedirect.com
P Králová, V Fulopova, M Maloň, T Volná… - ACS Combinatorial …, 2017 - ACS Publications
Herein we report the polymer-supported synthesis of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives using immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH as the …
Number of citations: 30 pubs.acs.org
U Singh, B Raju, S Lam, J Zhou, RC Gadwood… - Bioorganic & medicinal …, 2003 - Elsevier
… )-thiopyranyl and thiomorpholine phenyloxazolidinone series … )-thiopyran and thiomorpholine oxazolidinones to explore SAR … C-5 group variants in thiopyran and thiomorpholine series. …
Number of citations: 48 www.sciencedirect.com
R Starosta, A Bykowska, A Kyzioł… - Chemical Biology & …, 2013 - Wiley Online Library
Herein, a series of C u I or C u NCS complexes with neocuproine (2,9‐dimethyl‐1,10‐phenanthroline: dmp) and two tris(aminomethyl)phosphines derived from morpholine ( P ( CH 2 N …
Number of citations: 27 onlinelibrary.wiley.com
K Battula, S Narsimha, V Nagavelli… - Journal of the Serbian …, 2016 - doiserbia.nb.rs
… In the present work, a series of novel thiomorpholine derived 1,4-disubtituted-1,2,3-triazoles … 4-(Prop-2-yn-1-yl)thiomorpholine (2) was synthesized by reacting thiomorpholine with pro…
Number of citations: 26 doiserbia.nb.rs
KK Tooulia, P Theodosis‐Nobelos… - Archiv der …, 2015 - Wiley Online Library
A number of thiomorpholine derivatives that are structurally similar to some substituted morpholines possessing antioxidant and hypocholesterolemic activity were synthesized. The new …
Number of citations: 28 onlinelibrary.wiley.com
M Arca, F Cristiani, FA Devillanova… - Heteroatom …, 1997 - Wiley Online Library
The reactions between the donors morpholine (1) and thiomorpholine (2) with I 2 in low polar solvents (C 6 H 6 , CHCl 3 , CH 2 Cl 2 ) and different donor/I 2 concentration ratios (1:1, 1:2…
Number of citations: 5 onlinelibrary.wiley.com

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